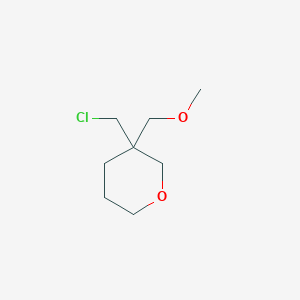
3-(Chloromethyl)-3-(methoxymethyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-3-(methoxymethyl)oxane is an organic compound that belongs to the class of oxanes. Oxanes are six-membered ring compounds containing one oxygen atom and five carbon atoms. This compound features both chloromethyl and methoxymethyl functional groups, which can significantly influence its chemical reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-(methoxymethyl)oxane typically involves the following steps:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Chloromethyl Group: Chloromethylation can be performed using reagents like formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Introduction of Methoxymethyl Group: This can be done using methanol and a suitable base or methoxymethyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide, and thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted oxanes can be formed.
Oxidation Products: Oxidized derivatives like carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-3-(methoxymethyl)oxane can have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Could be explored for its potential pharmacological properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-3-(methoxymethyl)oxane would depend on its specific application. Generally, the chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The methoxymethyl group can influence the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)oxane: Lacks the methoxymethyl group, making it less soluble in organic solvents.
3-(Methoxymethyl)oxane: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.
3-(Hydroxymethyl)-3-(methoxymethyl)oxane: Contains a hydroxymethyl group instead of a chloromethyl group, making it more reactive towards oxidation.
Uniqueness
3-(Chloromethyl)-3-(methoxymethyl)oxane is unique due to the presence of both chloromethyl and methoxymethyl groups, which provide a balance of reactivity and solubility, making it versatile for various applications.
Eigenschaften
Molekularformel |
C8H15ClO2 |
|---|---|
Molekulargewicht |
178.65 g/mol |
IUPAC-Name |
3-(chloromethyl)-3-(methoxymethyl)oxane |
InChI |
InChI=1S/C8H15ClO2/c1-10-6-8(5-9)3-2-4-11-7-8/h2-7H2,1H3 |
InChI-Schlüssel |
RIYVUCYCBUJHOZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1(CCCOC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


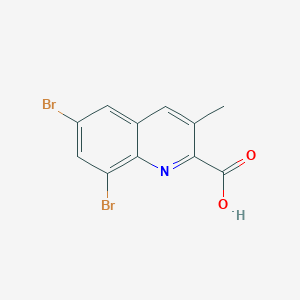
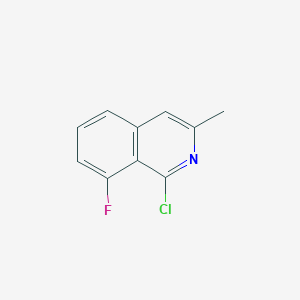
![tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate](/img/structure/B13194262.png)
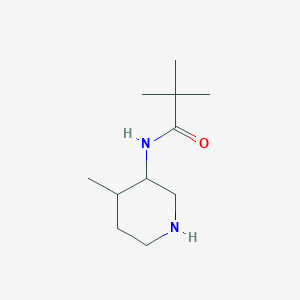


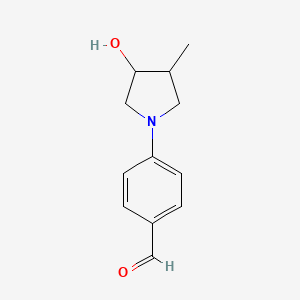

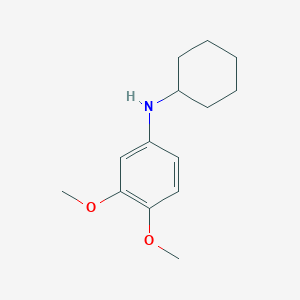

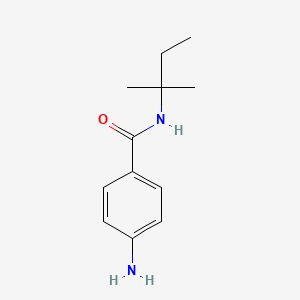
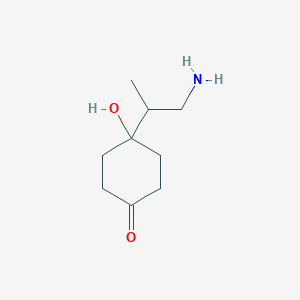
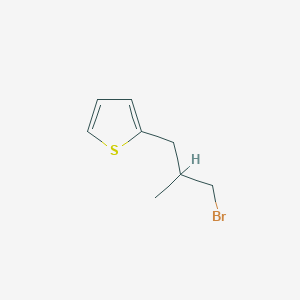
![8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13194339.png)
